(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol
Overview
Description
(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol is a plant sterol compound found in various plants such as Linum marginale and Taraxacum mongolicum Hand.-Mazz . It exhibits certain pharmacological activities and biological effects, making it a compound of interest in scientific research.
Mechanism of Action
Target of Action
Pseudotaraxasterol, a bioactive triterpenoid found in dandelion , has been shown to have significant preventive and therapeutic effects on several ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases . The primary targets of Pseudotaraxasterol are inflammatory cytokines, including TNF-α and IL-6 .
Mode of Action
Pseudotaraxasterol interacts with its targets by reducing the levels of inflammatory cytokines, including TNF-α and IL-6 . This interaction results in a significant decrease in inflammation, thereby preventing and treating various diseases .
Biochemical Pathways
Pseudotaraxasterol affects several biochemical pathways. It reduces serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways . These pathways play a crucial role in the regulation of inflammatory signaling .
Pharmacokinetics
More animal and clinical studies are required to understand the metabolism, bioavailability, and safety of Pseudotaraxasterol .
Result of Action
The molecular and cellular effects of Pseudotaraxasterol’s action include anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It has been shown to have protective effects on neuronal death in neurodegenerative diseases . Furthermore, Pseudotaraxasterol suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer .
Biochemical Analysis
Biochemical Properties
Pseudotaraxasterol has been shown to exhibit cytotoxic activity against MOLT-4 cells . This suggests that it interacts with certain enzymes, proteins, and other biomolecules within these cells.
Cellular Effects
Pseudotaraxasterol has been reported to have significant preventive and therapeutic effects in animal and cellular models of several ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pseudotaraxasterol involves the extraction from plant sources it is known that the compound can be isolated from the non-saponifiable matter of plant extracts using chromatographic techniques .
Industrial Production Methods: Industrial production of pseudotaraxasterol is not widely established due to its natural occurrence in plants. The extraction process typically involves solvent extraction followed by purification using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: (3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize pseudotaraxasterol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Taraxasterol: A triterpene found in dandelions with similar pharmacological properties.
Stigmasterol: A plant sterol with anti-inflammatory and cholesterol-lowering effects.
β-Sitosterol: Another plant sterol known for its cholesterol-lowering and anti-cancer properties.
Uniqueness: (3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol is unique due to its specific structural features and its presence in certain plant species. Its pharmacological profile, including its anti-inflammatory and anti-oxidative properties, distinguishes it from other similar compounds .
Properties
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFRJBGMSPDMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Taraxasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
464-98-2 | |
Record name | gamma-Taraxasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 - 219 °C | |
Record name | gamma-Taraxasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pseudotaraxasterol is a naturally occurring pentacyclic triterpene commonly found in various plant species. It belongs to the oleanane-type triterpenes and has been the subject of research for its diverse biological activities.
ANone: Pseudotaraxasterol has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.
ANone: Pseudotaraxasterol has been identified in various plant species, including but not limited to:
- Verbesina encelioides []
- Gentiana algida []
- Gochnatia polymorpha subsp. floccosa []
- Lactuca raddeana []
- Pulicaria undulata []
- Ageratum fastigiatum []
- Eupatorium lindleyanum []
- Calendula officinalis []
- Cirsium setosum []
- Pseudobrickellia brasiliensis [, ]
- Sacoglottis uchi [, ]
- Lychnophora pinaster [, ]
- Achillea millefolium (Yarrow) []
- Echinops spinosissimus subsp. spinosus []
- Mutisia acuminata []
- Gentiana farreri []
- Euphorbia heterophylla []
- Luehea ochrophylla [, ]
- Anthemis mirheydari []
- Echinops gmelini []
- Hymenaea courbaril []
- Chuquiraga erinacea D. Don. subsp. erinacea []
- Antidesma ghaesembilla []
- Artemisia monosperma []
- Dendranthema grandiflora []
- Ixeridium gracile []
ANone: Pseudotaraxasterol can be identified using various spectroscopic techniques:
ANone: Research on Pseudotaraxasterol and related triterpenes suggests a variety of potential biological activities:
- Anti-protozoal activity: Pseudotaraxasterol showed moderate activity against Leishmania infantum and weaker activity against Trypanosoma brucei and Plasmodium falciparum []. Additionally, some studies highlight the trypanocidal activity of extracts containing pseudotaraxasterol [, ].
- Antimicrobial activity: Studies show the potential of Pseudotaraxasterol and extracts containing this compound against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa [, ].
- Allelopathic activity: Studies on Pterocaulon lorentzii suggest that extracts, although not the isolated Pseudotaraxasterol, have the potential to inhibit the germination of Lactuca sativa [].
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